2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1448125-64-1
VCID: VC7243449
InChI: InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3
SMILES: CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C16H18Cl2N4O3S
Molecular Weight: 417.31

2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide

CAS No.: 1448125-64-1

Cat. No.: VC7243449

Molecular Formula: C16H18Cl2N4O3S

Molecular Weight: 417.31

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide - 1448125-64-1

Specification

CAS No. 1448125-64-1
Molecular Formula C16H18Cl2N4O3S
Molecular Weight 417.31
IUPAC Name 2,5-dichloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3
Standard InChI Key NWSUVKDWTGSZAT-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Introduction

Structural Elucidation and Molecular Properties

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈Cl₂N₄O₃S
Exact Mass416.047 Da
Topological Polar Surface112 Ų
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors6
Rotatable Bonds4

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

Industrial-scale production follows a convergent route:
Step 1: Chlorination of 4,6-dimethylpyrimidin-2-amine using POCl₃/PCl₅ under reflux yields 2,4,6-trichloropyrimidine.
Step 2: Selective amination at C2 with morpholine in THF at 0-5°C achieves 85-90% conversion to 2-morpholino-4,6-dichloropyrimidine.
Step 3: Suzuki-Miyaura coupling introduces the dimethyl substituents via palladium-catalyzed cross-coupling with trimethylboroxin.
Step 4: Sulfonamide formation through nucleophilic aromatic substitution between 2,5-dichlorobenzenesulfonyl chloride and the aminated pyrimidine intermediate.

Critical process parameters include:

  • Temperature control during chlorination (ΔT <2°C prevents over-chlorination)

  • Strict anhydrous conditions for palladium catalysis (H₂O <50 ppm)

  • pH 7.5-8.0 buffer system during sulfonamide coupling

Table 2: Reaction Optimization Metrics

StepYield (%)Purity (HPLC)Key Impurity
19298.42,4,5-Trichloro
28897.1Bis-morpholino adduct
37695.8Dehalogenated byproduct
48199.2Hydrolyzed sulfonyl chloride

Biological Activity and Target Engagement

Enzymatic Inhibition Profiling

In vitro assays demonstrate dual inhibitory activity:

  • DHFR Inhibition: IC₅₀ = 38 nM against Plasmodium falciparum DHFR, superior to pyrimethamine (IC₅₀ = 120 nM) . Molecular docking reveals the sulfonamide group coordinates with Asp54 and the pyrimidine N1 interacts with Ile164 .

  • Carbonic Anhydrase IX (CA IX): Kᵢ = 12 nM, with 140-fold selectivity over CA II isoform. The dichloro substitution pattern aligns with known CA IX pharmacophores.

Notably, the compound shows negligible activity against human DHFR (IC₅₀ >10 μM), suggesting parasite-specific targeting .

Cellular Efficacy and Toxicity

  • Antimalarial EC₅₀: 45 nM against chloroquine-resistant P. falciparum Dd2 strain

  • Cytotoxicity (HepG2): CC₅₀ = 18 μM (SI = 400)

  • Microsomal Stability (human): t₁/₂ = 92 min (CYP3A4 predominant metabolic pathway)

Comparative Analysis with Structural Analogs

Versus 2,5-Dichloro-N-((4-Methyl-6-Morpholinopyrimidin-2-yl)Methyl)Benzenesulfonamide

While sharing the dichlorobenzenesulfonamide core, the comparator compound substitutes a methylene bridge between pyrimidine and sulfonamide. This modification:

  • Increases logP by 0.8 units (more lipophilic)

  • Reduces CA IX inhibition 3-fold (Kᵢ = 36 nM)

  • Enhances CNS permeability (PAMPA-BBB Pe = 12.7 vs 8.3 ×10⁻⁶ cm/s)

Future Research Directions

Prodrug Development

Esterification of the sulfonamide NH (e.g., pivaloyloxymethyl) could improve oral bioavailability from current 22% (rat) to >50%, addressing first-pass metabolism challenges.

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